molecular formula C18H22N4O2 B2718815 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine CAS No. 2415526-88-2

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

Cat. No.: B2718815
CAS No.: 2415526-88-2
M. Wt: 326.4
InChI Key: WGCOYTUQRWMDEU-UHFFFAOYSA-N
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Description

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound with a unique structure that combines furan, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of furan, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11-4-5-19-18(20-11)22-9-14-7-21(8-15(14)10-22)17(23)16-6-12(2)24-13(16)3/h4-6,14-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCOYTUQRWMDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=C(OC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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